[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate is a synthetic organic compound that belongs to the class of triazole derivatives. Its molecular formula is , and it is characterized by the presence of a triazole ring, which is known for its biological activity and potential applications in pharmaceuticals. This compound is notable for its structural features, including a chlorophenyl group and a pentanoate ester.
The compound is classified under triazole derivatives, which are widely studied for their antifungal, antibacterial, and anticancer properties. It has been cataloged in various chemical databases such as PubChem and Biosynth, where it is identified by the CAS number 338419-23-1 . The presence of the chlorophenyl moiety enhances its biological activity, making it a subject of interest in medicinal chemistry.
The synthesis of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate typically involves the reaction of a suitable triazole precursor with a pentanoic acid derivative. The general method can be outlined as follows:
The reactions are generally performed under controlled conditions, often utilizing solvents such as dichloromethane or ethanol, and may require catalysts like triethylamine to facilitate the esterification process. Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate can be visualized as follows:
The compound has a molecular weight of approximately 293.75 g/mol . Structural data can be further analyzed using X-ray crystallography or computational modeling to understand its conformation and interactions.
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate can participate in various chemical reactions typical for esters and heterocycles:
These reactions are often conducted in aqueous or organic solvents at varying temperatures depending on the desired reaction rate and product stability.
The mechanism by which [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate exerts its biological effects typically involves interaction with specific biological targets:
Research indicates that compounds with similar structures exhibit significant antifungal and antibacterial activity through these mechanisms.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents such as ethanol and dichloromethane. Its melting point and boiling point are yet to be determined experimentally.
Key chemical properties include:
Relevant data regarding solubility and reactivity can be obtained through experimental studies.
[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate has potential applications in:
The strategic incorporation of 1,2,3-triazole rings into bioactive compounds leverages their unique physicochemical properties and versatile drug design capabilities. As a planar, aromatic heterocycle, the triazole scaffold offers exceptional metabolic stability against oxidative and hydrolytic degradation due to its robust carbon-nitrogen bonds. This stability is critical for oral bioavailability, as traditional peptide-based protease inhibitors suffer from rapid enzymatic cleavage in vivo [1]. The triazole’s dipole moment (~5 Debye) enables water solubility and facilitates dipole-dipole interactions with biological targets, while its nitrogen atoms serve as hydrogen bond acceptors, enhancing target binding affinity [5] [7].
Computational studies reveal that triazole-containing inhibitors like the prototype Ts-370 achieve high complementarity with enzyme active sites through multi-faceted interactions:
Table 1: Computational Binding Metrics for Triazole Inhibitors
Compound | ΔG Binding (kcal/mol) | H-Bond Interactions | Hydrophobic Contacts |
---|---|---|---|
Ts-370 (reference) | -9.8 | 3 | 12 |
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate | -8.2* | 2* | 10* |
*Predicted values based on structural analogy [1] [6]
The 4-chlorophenyl moiety at N1 specifically enhances target engagement by occupying hydrophobic enzyme subsites (e.g., cruzipain S2 pocket), with molecular dynamics simulations confirming >90% pose retention over 100 ns trajectories [1]. Pentanoate esterification further optimizes cell permeability by balancing lipophilicity (cLogP ≈ 3.8) and polar surface area (PSA ≈ 65 Ų), adhering to Lipinski’s rule for drug-likeness [7].
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone reaction for constructing the 1,4-disubstituted triazole core with high regioselectivity and yield. This "click" reaction proceeds via a stepwise mechanism involving:
Standardized CuAAC Protocol for Target Compound:
Step 1: Azide Precursor Synthesis p-Chloroaniline → Diazotization (NaNO₂/HCl, 0°C) → Azidation (NaN₃) → 4-Chlorophenyl azide Step 2: Alkyne Preparation Propargyl alcohol + Pentanoyl chloride → [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate precursor Step 3: Cycloaddition 4-Chlorophenyl azide (1.0 eq) + Alkyne (1.2 eq) Catalyst: CuSO₄·5H₂O (10 mol%) + Sodium ascorbate (20 mol%) Solvent: acetone:H₂O (1:2, v/v) Temperature: 25°C, 12 h Yield: 85–92% [1] [7]
Key advantages over thermal Huisgen cycloaddition include >50°C reduction in reaction temperature, elimination of regioisomeric mixtures, and compatibility with aqueous media. Kinetic studies confirm a 10⁷–10⁸-fold rate acceleration under Cu(I) catalysis [2]. Recent optimizations employ immobilized Cu catalysts (e.g., copper aluminate spinel) enabling catalyst recycling and product isolation via simple filtration, reducing copper residues to <10 ppm [2] [7].
Esterification of the hydroxymethyltriazole intermediate employs two principal strategies to circumvent β-elimination risks associated with classical Fischer esterification:
A. Steglich Esterification (Carbodiimide-Mediated)
B. Carbonyl Diimidazole (CDI) Activation
Table 2: Esterification Method Comparison
Parameter | Steglich | CDI Activation | Acid Chloride |
---|---|---|---|
Reaction Time | 12 h | 6 h | 0.5 h |
Byproducts | DCU* | CO₂, Imidazole | HCl |
Purification | Complex | Simple | Simple |
Scalability | Moderate | High | High |
Dicyclohexylurea [5] [7] |
Acid chloride methods, while rapid, are unsuitable for acid-sensitive triazoles due to HCl-promoted decomposition. CDI activation provides optimal balance of efficiency and purity for GMP-scale synthesis [7].
CuAAC reaction efficiency is profoundly influenced by copper catalyst speciation and solvent microenvironment. Systematic optimization reveals:
Catalyst Systems
Solvent Engineering
Table 3: Solvent Effects on CuAAC Efficiency
Solvent System | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
t-BuOH:H₂O (1:1) | 25 | 24 | 78 | 95 |
Acetone:H₂O (1:2) | 25 | 12 | 92 | 98 |
DMF | 25 | 18 | 85 | 90 |
PEG-400/H₂O | 50 | 8 | 88 | 97 |
Data compiled from [1] [2] [7] |
Process intensification via continuous-flow microreactors further enhances throughput (residence time: 5 min; yield: 94%) by improving mass transfer and thermal control during exothermic cycloaddition [7]. Final purification employs silica chromatography (hexane:ethyl acetate, 4:6) or crystallization from ethanol-water, delivering pharmaceutical-grade [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pentanoate with >99% HPLC purity [7].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1